Cas no 66556-07-8 (1(2H)-Quinolinamine, 3,4-dihydro-6-methyl-)
66556-07-8 structure
Product Name:1(2H)-Quinolinamine, 3,4-dihydro-6-methyl-
CAS No:66556-07-8
MF:C10H14N2
MW:162.231562137604
CID:2796053
PubChem ID:10374751
Update Time:2025-04-21
1(2H)-Quinolinamine, 3,4-dihydro-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL7262642
- 66556-07-8
- DTXSID10438830
- 1(2H)-Quinolinamine, 3,4-dihydro-6-methyl-
-
- Inchi: 1S/C10H14N2/c1-8-4-5-10-9(7-8)3-2-6-12(10)11/h4-5,7H,2-3,6,11H2,1H3
- InChI Key: FSTBMVYMVIWCKK-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(C)=CC=2CCC1)N
Computed Properties
- Exact Mass: 162.115698455Da
- Monoisotopic Mass: 162.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.3Ų
1(2H)-Quinolinamine, 3,4-dihydro-6-methyl- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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